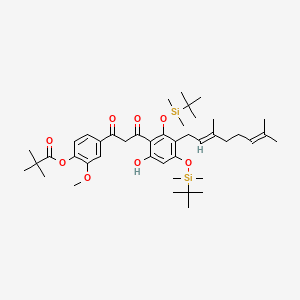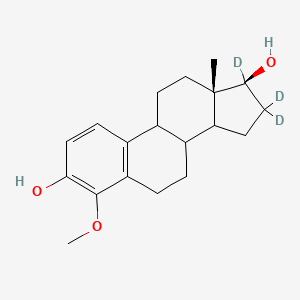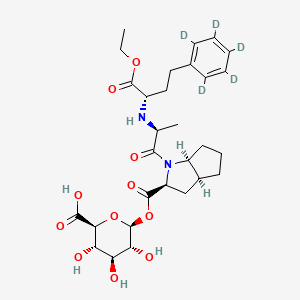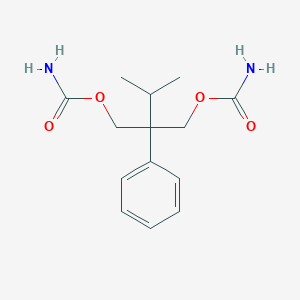![molecular formula C11H8N4O B13856545 2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13856545.png)
2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a fused pyridine and pyrimidine ring system, which is known for its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be potential strategies for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone oxides, while reduction could produce dihydropyrimidines.
Wissenschaftliche Forschungsanwendungen
2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Wirkmechanismus
The mechanism of action of 2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the alteration of cell cycle progression and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Exhibits CDK2 inhibition.
Uniqueness
2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific fused ring structure, which imparts distinct biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapies .
Eigenschaften
Molekularformel |
C11H8N4O |
|---|---|
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
2-pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H8N4O/c16-11-8-3-6-13-10(8)14-9(15-11)7-1-4-12-5-2-7/h1-6H,(H2,13,14,15,16) |
InChI-Schlüssel |
YRERHPNCPAMXTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1C(=O)NC(=N2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


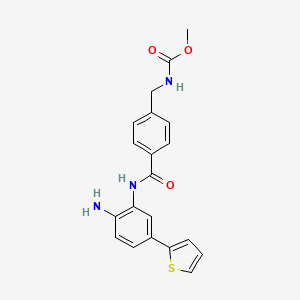
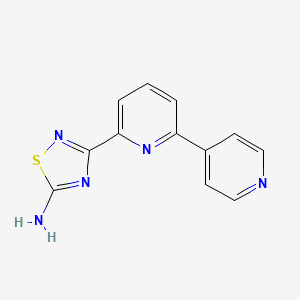
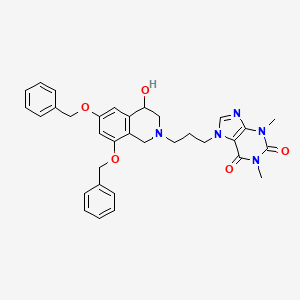
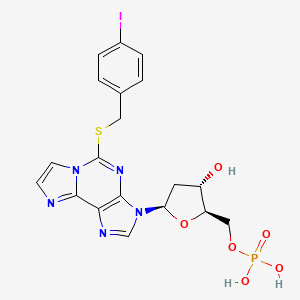
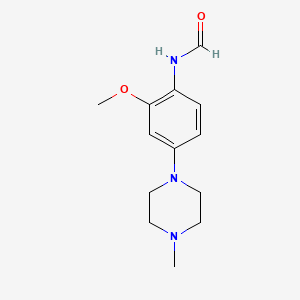
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
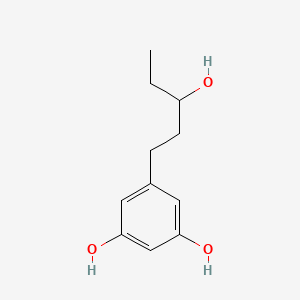
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
